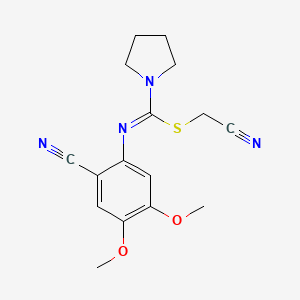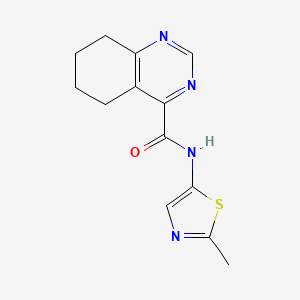![molecular formula C17H24N2O3 B2856619 N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361689-19-0](/img/structure/B2856619.png)
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a piperidine derivative that has been found to exhibit promising biological activity, making it a subject of interest for researchers in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its biological activity by modulating the activity of certain enzymes and receptors in the body, leading to the suppression of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide exhibits potent anti-inflammatory and analgesic effects in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, while also decreasing the activity of certain enzymes involved in the inflammatory response. Additionally, the compound has been shown to reduce pain in animal models, making it a potential candidate for the treatment of pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its potent biological activity and relatively simple synthesis method. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activity.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's potential as a treatment for pain and inflammation-related disorders in clinical trials.
4. Investigation of the compound's potential as a treatment for other diseases, such as cancer and neurodegenerative disorders.
5. Development of derivatives of the compound with improved solubility and reduced toxicity.
In conclusion, N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound that exhibits potential biological activity, making it a subject of interest for researchers in the pharmaceutical industry. Further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carbaldehyde with ethyl acetoacetate to form a β-ketoester intermediate. The intermediate is then subjected to a Claisen condensation reaction with ethyl 4-bromobutyrate, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol is then treated with an isocyanate derivative to form the final product.
Aplicaciones Científicas De Investigación
N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit potential biological activity, making it a subject of interest for researchers in the field of medicine. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-16(20)19-9-6-14(7-10-19)17(21)18(5-2)12-15-13(3)8-11-22-15/h4,8,11,14H,1,5-7,9-10,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJNQIKXWBTIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CO1)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-ethyl-N-((3-methylfuran-2-yl)methyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
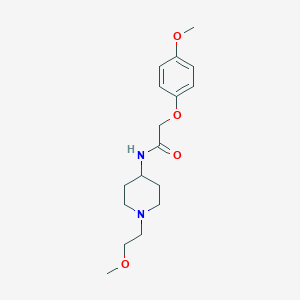

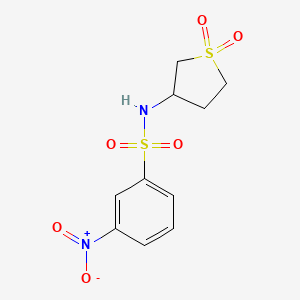

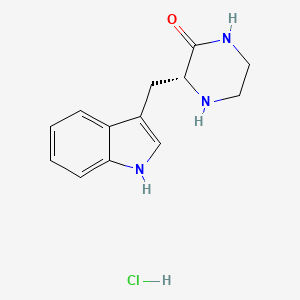
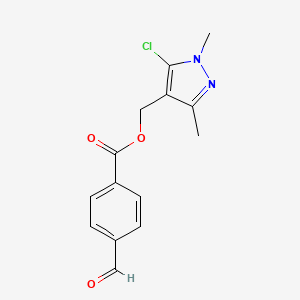
![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)
![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)
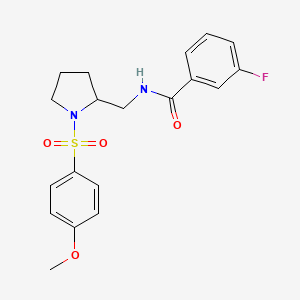
![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)
